N2-Acetyl-D-asparagine

Vue d'ensemble

Description

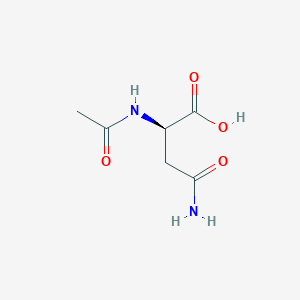

N2-Acetyl-D-asparagine is a compound with the molecular formula C6H10N2O4 . It is also known by other synonyms such as Nalpha-Acetyl-D-asparagine and Ac-D-Asn-OH .

Synthesis Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . Asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .Molecular Structure Analysis

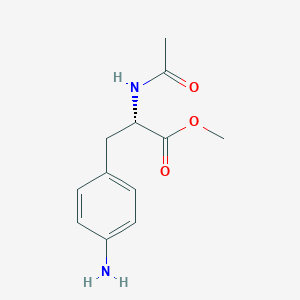

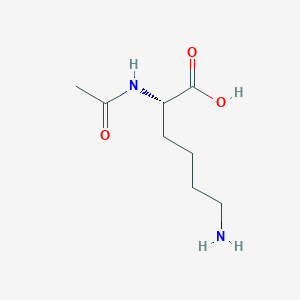

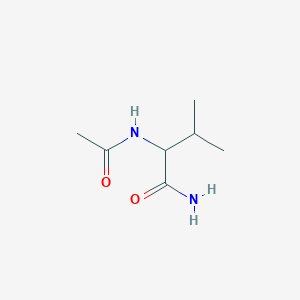

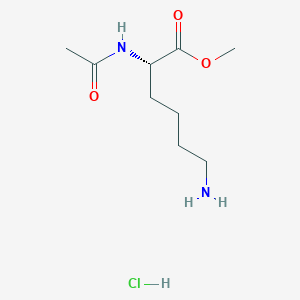

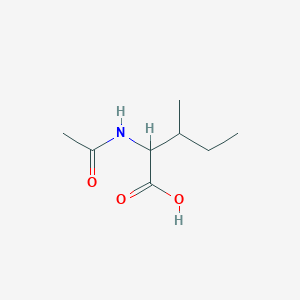

The molecular structure of N2-Acetyl-D-asparagine includes an alpha carboxyl group, an alpha-amino group, and a carboxamide in the side chain . The InChI representation of the molecule isInChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 . Chemical Reactions Analysis

Asparagine synthetase (ASNS) converts aspartate and glutamine to asparagine and glutamate in an ATP-dependent reaction . This reaction is crucial in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis

The chemical formula of N2-Acetyl-D-asparagine is C6H10N2O4, and it has a molecular weight of 174.15 g/mol . Under standard conditions, asparagine has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre .Applications De Recherche Scientifique

Cancer Research and Treatment

Nalpha-Acetyl-D-asparagine, through its metabolism, plays a role in cancer research. Asparagine is a non-essential amino acid that can be synthesized de novo and is also obtained from food. In cancer, asparagine’s metabolism has been studied to provide a theoretical basis for its use as a treatment target. Two enzymes, asparagine synthase (ASNS) and asparaginase (ASNase), are involved in this metabolism, catalyzing the synthesis and hydrolysis of asparagine, respectively .

Plant Physiology and Agriculture

In plant physiology, asparagine is involved in photorespiration and nitrogen balance. Manipulating its biosynthesis and degradation can affect seed development and composition. This has practical applications in agriculture, such as mitigating acrylamide formation in food crops .

Genomic Studies

Asparagine’s involvement in genomic expression has been identified in cotton, where bioinformatics analysis revealed the ASN gene family’s role in the cotton genome . This could have implications for crop improvement and textile research.

Metabolic Pathways

N-Acetyl asparagine is associated with various metabolic pathways, including the urea cycle and the metabolism of amino acids like arginine, proline, glutamate, aspartate, and asparagine itself. Understanding these pathways can lead to insights into metabolic disorders and their treatments .

Protein Glycosylation

N-Acetyl-d-glucosamine-Asparagine is a structure found in ribosome-inactivating proteins. Studying this structure helps understand protein glycosylation processes, which are critical for protein function and have implications for various diseases .

Hexosamine Biosynthesis Pathway

This compound is also associated with the hexosamine biosynthesis pathway (HBP), which is important for protein N-glycosylation. The HBP pathway’s second enzyme, D-Glucosamine-6-phosphate N-acetyltransferase (GNA), converts GlcN-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6P), indicating a role for N-Acetyl asparagine in this pathway .

Mécanisme D'action

Target of Action:

Nalpha-Acetyl-D-asparagine is a non-essential amino acid that plays a role in the metabolic control of cell functions, particularly in nerve and brain tissue . .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of Nalpha-Acetyl-D-asparagine.

: D-Asparagine: Uses, Interactions, Mechanism of Action | DrugBank Online

Safety and Hazards

Orientations Futures

Recent studies have shown that asparagine plays a vital role in the development of cancer cells . Asparagine limitation alone does not achieve an ideal therapeutic effect because of stress responses that upregulate asparagine synthase (ASNS) to meet the requirements for asparagine in cancer cells . Therefore, it is necessary to comprehensively understand the asparagine metabolism in cancers .

Propriétés

IUPAC Name |

(2R)-2-acetamido-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOXFJUNFFYMO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314392 | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26117-27-1 | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-D-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.